Ethyl 1-(5-chloro-2-methoxybenzoyl)piperidine-4-carboxylate
CAS No.:
VCID: VC8506108
Molecular Formula: C16H20ClNO4
Molecular Weight: 325.79 g/mol
* For research use only. Not for human or veterinary use.

Description |
Ethyl 1-(5-chloro-2-methoxybenzoyl)piperidine-4-carboxylate is a complex organic compound belonging to the class of piperidine derivatives. It features a piperidine ring, a chloro-substituted aromatic ring, and an ester functional group, making it a subject of interest in medicinal chemistry and pharmacology. This compound is synthesized through various chemical reactions involving piperidine derivatives and substituted aromatic compounds. Analytical Techniques:
Synthesis and Chemical ReactionsThe synthesis of Ethyl 1-(5-chloro-2-methoxybenzoyl)piperidine-4-carboxylate involves multiple steps, often utilizing solvents like dimethyl sulfoxide (DMSO) or ethanol and catalysts such as palladium on carbon for reduction reactions. Microwave-assisted synthesis is a common method to improve efficiency. Synthesis Steps:
Potential ApplicationsEthyl 1-(5-chloro-2-methoxybenzoyl)piperidine-4-carboxylate has potential applications in medicinal chemistry, particularly in the development of drugs targeting inflammation and pain pathways. Compounds with similar structures may influence nitric oxide production, affecting inflammation and immune response modulation. Therapeutic Potential:
Safety and HandlingWhile specific safety data for Ethyl 1-(5-chloro-2-methoxybenzoyl)piperidine-4-carboxylate is limited, compounds with similar structures may pose hazards such as skin irritation and respiratory issues. Handling should be done with caution, using appropriate protective equipment. Hazard Classification:
Data Table: Analytical Techniques for Ethyl 1-(5-chloro-2-methoxybenzoyl)piperidine-4-carboxylate
|
||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|
Product Name | Ethyl 1-(5-chloro-2-methoxybenzoyl)piperidine-4-carboxylate | ||||||||||
Molecular Formula | C16H20ClNO4 | ||||||||||
Molecular Weight | 325.79 g/mol | ||||||||||
IUPAC Name | ethyl 1-(5-chloro-2-methoxybenzoyl)piperidine-4-carboxylate | ||||||||||
Standard InChI | InChI=1S/C16H20ClNO4/c1-3-22-16(20)11-6-8-18(9-7-11)15(19)13-10-12(17)4-5-14(13)21-2/h4-5,10-11H,3,6-9H2,1-2H3 | ||||||||||
Standard InChIKey | QUNQUWQPFREBCG-UHFFFAOYSA-N | ||||||||||
SMILES | CCOC(=O)C1CCN(CC1)C(=O)C2=C(C=CC(=C2)Cl)OC | ||||||||||
Canonical SMILES | CCOC(=O)C1CCN(CC1)C(=O)C2=C(C=CC(=C2)Cl)OC | ||||||||||
PubChem Compound | 1124080 | ||||||||||
Last Modified | Apr 15 2024 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume